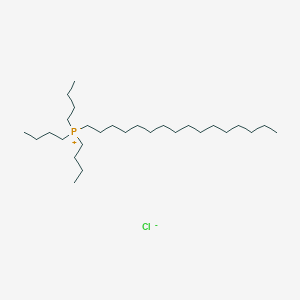
2-(2-Aminoethylamino)-5-chloropyridine
Overview
Description
2-(2-Aminoethylamino)-5-chloropyridine, commonly known as ACEPy, is a pyridine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a versatile building block that has been used in the synthesis of various bioactive molecules.
Scientific Research Applications
Silane Coupling Agent
2-(2-Aminoethylamino)-5-chloropyridine: can act as a silane coupling agent . This application is crucial in promoting adhesion between organic and inorganic materials. It’s often used in coatings, adhesives, and composites to enhance the bond strength and durability of the interface .
Adhesives and Sealant Chemical
This compound is also employed as a chemical in adhesives and sealants. Its properties help in improving the performance of adhesives, providing better adhesion, and resistance to environmental degradation. This makes it suitable for use in various industrial and construction applications .
Paint Additive and Coating Additive
As a paint and coating additive, 2-(2-Aminoethylamino)-5-chloropyridine contributes to the improvement of paint properties such as adhesion, color retention, and resistance to water and chemicals. It’s an important component in the formulation of paints and coatings that are exposed to harsh conditions .
Petroleum Production
In the petroleum industry, this compound plays a significant role. It’s used in the production process to enhance the efficiency of oil recovery and to act as a corrosion inhibitor, which helps in protecting the infrastructure used in oil extraction and processing .
Water Treatment Agent
The compound has been studied for its potential as a green water treatment agent . It shows promise in inhibiting the formation of calcium scales, which is a common problem in industrial water systems. Its effectiveness in scale inhibition can lead to more sustainable water treatment processes .
Chromatography and Mass Spectrometry
Lastly, 2-(2-Aminoethylamino)-5-chloropyridine can be utilized in chromatography and mass spectrometry applications. It can serve as a component in the preparation of samples or in the modification of surfaces to improve the analysis and separation of complex mixtures .
properties
IUPAC Name |
N'-(5-chloropyridin-2-yl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c8-6-1-2-7(11-5-6)10-4-3-9/h1-2,5H,3-4,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGKMPCTLNPZHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472089 | |
| Record name | 2-(2-AMINOETHYLAMINO)-5-CHLOROPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethylamino)-5-chloropyridine | |
CAS RN |
92992-92-2 | |
| Record name | 2-(2-AMINOETHYLAMINO)-5-CHLOROPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1-(3-Isothiocyanatobenzyl)-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide](/img/structure/B1609728.png)
![2-chloro-1H-benzo[d]imidazol-5-amine](/img/structure/B1609729.png)
